Cas no 104076-88-2 (Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI))

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI) structure
104076-88-2 structure
Product Name:Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI)
CAS-nummer:104076-88-2
MF:C27H32N6O14P2
MW:726.522308349609
CID:207984
PubChem ID:196369
Update Time:2025-04-19

Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • 3-benzoylpyridine-adenine dinucleotide
    • Adenosine5'-(trihydrogen diphosphate), P'&reg
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-benzoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate
    • 5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI
    • 5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI)
    • Bz3PdAD
    • 104076-88-2
    • DTXSID90146244
    • Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with (1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinyl)phenylmethanone (9CI)
    • Inchi: 1S/C27H32N6O14P2/c28-24-18-25(30-12-29-24)33(13-31-18)27-23(38)21(36)17(46-27)11-44-49(41,42)47-48(39,40)43-10-16-20(35)22(37)26(45-16)32-8-4-7-15(9-32)19(34)14-5-2-1-3-6-14/h1-6,8-9,12-13,16-17,20-23,26-27,35-38H,7,10-11H2,(H,39,40)(H,41,42)(H2,28,29,30)/t16-,17-,20-,21-,22-,23-,26-,27-/m1/s1
    • InChI-sleutel: PDQBXNVFMIWCME-XXQHZGKUSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=CCC(C(C3C=CC=CC=3)=O)=C2)O1)O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Berekende eigenschappen

  • Exacte massa: 726.14536
  • Monoisotopische massa: 726.145173
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 19
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1360
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: none
  • Topologisch pooloppervlak: 292

Experimentele eigenschappen

  • Dichtheid: 1.93
  • Kookpunt: 1037.8°Cat760mmHg
  • Vlampunt: 581.5°C
  • Brekindex: 1.788
  • PSA: 291.6
  • LogboekP: 0.23030
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